molecular formula C13H17NO B1277018 3-(Piperidin-1-ylmethyl)benzaldehyde CAS No. 471930-01-5

3-(Piperidin-1-ylmethyl)benzaldehyde

Cat. No.: B1277018
CAS No.: 471930-01-5
M. Wt: 203.28 g/mol
InChI Key: UJDTVJKIOWAUNQ-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C13H17NO It consists of a benzaldehyde moiety substituted with a piperidin-1-ylmethyl group at the third position

Scientific Research Applications

3-(Piperidin-1-ylmethyl)benzaldehyde has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylmethyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically proceeds via the formation of an iminium ion intermediate, which subsequently undergoes nucleophilic addition to form the desired product .

Another method involves the use of phenylsilane as a reducing agent, which promotes the formation and reduction of the imine intermediate, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylmethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperidin-1-ylmethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: 3-(Piperidin-1-ylmethyl)benzoic acid.

    Reduction: 3-(Piperidin-1-ylmethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylmethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, it may act as a substrate or inhibitor, modulating the activity of the enzyme. The piperidin-1-ylmethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Morpholin-4-ylmethyl)benzaldehyde
  • 3-(Pyrrolidin-1-ylmethyl)benzaldehyde
  • 3-(Piperidin-1-ylmethyl)benzoic acid

Uniqueness

3-(Piperidin-1-ylmethyl)benzaldehyde is unique due to the presence of the piperidin-1-ylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

3-(piperidin-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-11-13-6-4-5-12(9-13)10-14-7-2-1-3-8-14/h4-6,9,11H,1-3,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDTVJKIOWAUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428214
Record name 3-(piperidin-1-ylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471930-01-5
Record name 3-(piperidin-1-ylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3-(piperidin-1-ylmethyl)benzaldehyde utilized in the development of chiral fluorescent sensors?

A1: this compound acts as a key building block in synthesizing polymers for chiral fluorescent sensors. The aldehyde group readily reacts with diamines like (S)-2,2′-binaphthyldiamine or (1R,2R)-cyclohexane-1,2-diamine through Schiff base formation or nucleophilic addition-elimination reactions, respectively [, ]. These reactions result in the formation of polymers with chiral cavities or binding sites. These sites can then selectively interact with chiral analytes like N-Boc-protected alanine or α-hydroxyl carboxylic acids, resulting in changes in fluorescence intensity [, ].

Q2: What makes polymers incorporating this compound particularly suitable for enantioselective recognition?

A2: The structure of this compound allows for the creation of polymers with defined chiral environments. The piperidine ring introduces steric hindrance, while the benzaldehyde moiety provides a site for polymerization and potential for further modification [, ]. This combination enables the design of polymers with specific binding affinities for different enantiomers, leading to distinct fluorescence responses for each enantiomer.

Q3: Can you provide an example of a specific application of a this compound-based sensor?

A3: A chiral polymer sensor synthesized using this compound and (S)-2,2′-binaphthyldiamine demonstrated high enantioselectivity for N-Boc-protected alanine []. Upon binding with a zinc(II) ion, the polymer complex showed a significant fluorescence enhancement for the L-enantiomer compared to the D-enantiomer, allowing for their differentiation. This example highlights the potential of these sensors for chiral analysis in areas like pharmaceutical development and asymmetric synthesis.

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